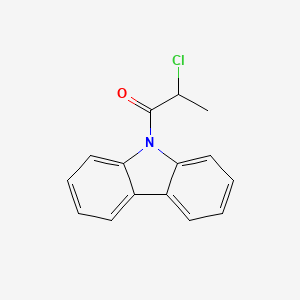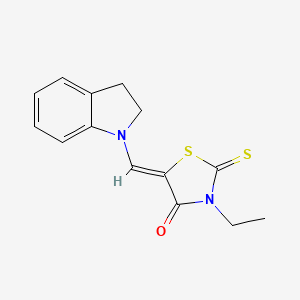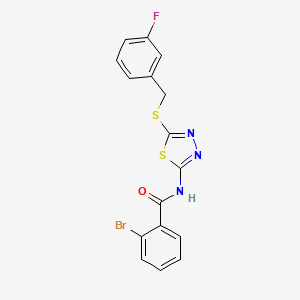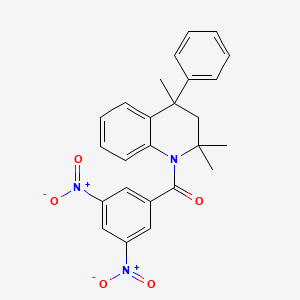
1-Carbazol-9-yl-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-2-chloropropan-1-one is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . This compound has a molecular formula of C15H12ClNO and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Carbazol-9-yl-2-chloropropan-1-one typically involves the reaction of carbazole with 2-chloropropan-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole attacks the carbonyl carbon of 2-chloropropan-1-one, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Carbazol-9-yl-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Carbazol-9-yl-2-chloropropan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in critical cellular processes, thereby affecting cell function and viability . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Carbazol-9-yl-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-chloropropan-2-ol: This compound has a similar structure but with an additional hydroxyl group, which can affect its reactivity and applications.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photoredox catalyst, this compound has multiple carbazole units and is used in photocatalytic transformations.
2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile: This derivative is used in organic light-emitting diodes (OLEDs) and has different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for a range of chemical reactions and applications that may not be possible with other carbazole derivatives.
Properties
Molecular Formula |
C15H12ClNO |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-chloropropan-1-one |
InChI |
InChI=1S/C15H12ClNO/c1-10(16)15(18)17-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-10H,1H3 |
InChI Key |
FLTJVSXNIACUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[3-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14962086.png)
![4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962107.png)
![6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962125.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B14962135.png)
![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)
![6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962150.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14962152.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B14962155.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)

![[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate](/img/structure/B14962163.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)
